

## A Head-to-Head Comparison of AZD0095 and Other Glycolysis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism, targeting glycolysis has emerged as a promising therapeutic strategy. Many tumor cells exhibit a heightened reliance on this pathway for energy production and biosynthetic precursors, a phenomenon known as the Warburg effect. This dependency creates a therapeutic window for inhibitors that can disrupt various stages of glycolysis. This guide provides a detailed, data-supported comparison of **AZD0095**, a selective Monocarboxylate Transporter 4 (MCT4) inhibitor, with other agents targeting glycolysis, including other MCT inhibitors and compounds acting on different enzymatic steps of the glycolytic pathway.

## Introduction to AZD0095 and Glycolysis Inhibition

**AZD0095** is a potent and selective inhibitor of MCT4, a key transporter responsible for the efflux of lactate, the end product of aerobic glycolysis, from cancer cells.[1][2][3] By blocking lactate export, **AZD0095** aims to induce intracellular acidification and disrupt the metabolic symbiosis within the tumor microenvironment, ultimately leading to cancer cell death. While not a direct inhibitor of a glycolytic enzyme, its action targets a crucial consequence of high glycolytic rates in cancer.

This guide will compare **AZD0095** with other inhibitors categorized by their target within the broader context of glycolysis inhibition:

Other Monocarboxylate Transporter (MCT) Inhibitors:



- AZD3965: A selective MCT1 inhibitor.[4][5][6][7][8][9][10]
- VB124: A selective MCT4 inhibitor.[11]
- MSC-4381: A selective MCT4 inhibitor.[12][13]
- Syrosingopine: A dual MCT1/MCT4 inhibitor.[14][15][16][17]
- · Direct Glycolysis Pathway Inhibitors:
  - 2-Deoxy-D-Glucose (2-DG): A glucose analog that inhibits hexokinase.
  - Dichloroacetate (DCA): An inhibitor of pyruvate dehydrogenase kinase (PDK).[18][19][20]
     [21][22]
  - Lonidamine: An agent with multiple targets, including inhibition of mitochondrial respiration and glycolysis.[23][24][25][26][27]

## **Quantitative Data Presentation**

The following tables summarize the in vitro potency and selectivity of **AZD0095** and its comparators.

Table 1: In Vitro Potency of MCT Inhibitors



| Inhibitor                  | Target(s)                             | Cell Line                                         | Assay Type            | IC50 / GI50                        | Citation(s) |
|----------------------------|---------------------------------------|---------------------------------------------------|-----------------------|------------------------------------|-------------|
| AZD0095                    | MCT4                                  | NCI-H358                                          | Cell<br>Proliferation | 26 nM                              | [21]        |
| Various                    | Cellular<br>Activity                  | 1-3 nM                                            | [1][28]               |                                    |             |
| AZD3965                    | MCT1                                  | Raji, SU-<br>DHL-10,<br>WSU-DLCL-2                | Cell Growth           | <100 nM                            | [8][9]      |
| DLBCL and<br>BL cell lines | Cell<br>Proliferation                 | 3-39 nM                                           | [10]                  |                                    |             |
| VB124                      | MCT4                                  | MDA-MB-231                                        | Lactate Efflux        | 8.6 nM                             | [11]        |
| MDA-MB-231                 | Lactate<br>Import                     | 19 nM                                             | [11]                  |                                    |             |
| MSC-4381                   | MCT4                                  | MDA-MB-231                                        | Lactate Efflux        | 1 nM                               | [12]        |
| MDA-MB-231                 | -                                     | 77 nM                                             | [13]                  |                                    |             |
| Syrosingopin<br>e          | MCT1/MCT4                             | HAP1                                              | -                     | 2500 nM<br>(MCT1), 40<br>nM (MCT4) | [14]        |
| Promyelocyti<br>c leukemia | Cell Viability<br>(with<br>Metformin) | IC50 shift<br>from 30 mM<br>to ~2 mM<br>Metformin | [15]                  |                                    |             |

Table 2: In Vitro Potency of Other Glycolysis Inhibitors



| Inhibitor                        | Target                  | Cell Line(s)     | Assay Type              | IC50     | Citation(s) |
|----------------------------------|-------------------------|------------------|-------------------------|----------|-------------|
| 2-Deoxy-D-<br>Glucose (2-<br>DG) | Hexokinase              | Various          | Varies                  | mM range |             |
| Dichloroaceta<br>te (DCA)        | PDK                     | A549, LNM35      | Cell Viability<br>(48h) | ~25 mM   | [19]        |
| LLC/R9                           | Cell Viability<br>(24h) | 50.8 ± 7.6<br>mM | [20]                    |          |             |
| HGG stem cells                   | Cell Viability          | 15-40 mM         | [18]                    | _        |             |
| Lonidamine                       | Multiple                | A549             | Cell Survival           | 280 μΜ   | [26]        |
| MCF-7                            | Cell Viability<br>(24h) | ~170 μM          | [24]                    |          |             |
| HCT-116,<br>HepG2                | Cell Growth             | ~22 µM           | [23]                    | _        |             |

Table 3: Selectivity of MCT Inhibitors

| Inhibitor | Primary Target | Selectivity                                          | Citation(s)   |
|-----------|----------------|------------------------------------------------------|---------------|
| AZD0095   | MCT4           | >1000-fold over MCT1                                 | [1][2][3][28] |
| AZD3965   | MCT1           | ~6 to 10-fold over<br>MCT2; no activity on<br>MCT3/4 | [4][5][6]     |
| VB124     | MCT4           | Highly selective over MCT1                           | [11]          |

# **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: Glycolytic pathway and points of inhibition.





Click to download full resolution via product page

Caption: General experimental workflow for inhibitor evaluation.

# Detailed Experimental Protocols Cell Proliferation Assay (MTT Assay)



This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

#### · Cell Seeding:

- Harvest and count cells.
- $\circ$  Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100  $\mu$ L of culture medium.
- Include control wells with medium only for background measurement.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

#### Compound Treatment:

- Prepare serial dilutions of the test compounds (e.g., AZD0095) in culture medium.
- $\circ$  Remove the medium from the wells and add 100  $\mu$ L of the medium containing the test compounds at various concentrations.
- Include vehicle control wells (e.g., DMSO).
- Incubate for the desired treatment period (e.g., 72 hours).

#### MTT Addition and Incubation:

- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[29]
- Add 10 μL of the MTT stock solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

#### Solubilization of Formazan:



- Add 100 μL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[30]
- Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
- Data Acquisition:
  - Measure the absorbance at a wavelength of 570 nm using a microplate reader.[29] A
    reference wavelength of 630 nm can be used to reduce background noise.
  - Subtract the background absorbance from all readings.
  - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.

## **Lactate Efflux Assay**

This assay measures the rate at which cells export lactate, a key function of MCTs.

- Cell Culture and Treatment:
  - Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
  - Pre-treat the cells with the MCT inhibitor (e.g., AZD0095) or vehicle control for a specified time (e.g., 1-24 hours).
- Lactate Efflux Measurement:
  - Wash the cells with a buffer (e.g., Krebs-Ringer-HEPES).
  - Incubate the cells with a buffer containing a known concentration of a labeled lactate substrate (e.g., 14C-L-lactate).
  - At various time points, collect aliquots of the extracellular medium.
  - Alternatively, after a defined incubation period, lyse the cells to measure intracellular lactate accumulation.
- Quantification:



- Measure the amount of labeled lactate in the collected medium or cell lysates using a scintillation counter.
- The rate of lactate efflux can be calculated from the increase in extracellular labeled lactate over time.
- Alternatively, the inhibition of lactate efflux can be inferred from the increase in intracellular lactate concentration.

## In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a glycolysis inhibitor in a mouse model.

- Cell Preparation and Implantation:
  - Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel).
  - Subcutaneously inject a defined number of cells (e.g., 2-5 million) into the flank of immunocompromised mice (e.g., nude or NSG mice).[31]
- Tumor Growth and Randomization:
  - Monitor the mice for tumor formation.
  - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[32]
- Drug Administration:
  - Prepare the inhibitor formulation for the appropriate route of administration (e.g., oral gavage for AZD0095).
  - Administer the drug to the treatment group according to the predetermined dose and schedule (e.g., daily or twice daily).[21]
  - Administer the vehicle to the control group.



- · Monitoring and Endpoint:
  - Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
  - Monitor the body weight and overall health of the mice.
  - The study may be concluded when tumors in the control group reach a predetermined size, or at a specified time point.
- Data Analysis:
  - Compare the tumor growth rates between the treatment and control groups.
  - At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

## Conclusion

**AZD0095** represents a highly potent and selective approach to targeting cancer metabolism by inhibiting MCT4-mediated lactate efflux. Its high selectivity for MCT4 over MCT1 suggests a potential for a favorable therapeutic window. Head-to-head comparisons with other MCT inhibitors and direct glycolysis inhibitors are crucial for defining its unique therapeutic potential. The preclinical data gathered to date for **AZD0095** and its comparators underscore the promise of targeting glycolysis in cancer therapy. Further investigations, including clinical trials for **AZD0095**, will be essential to fully elucidate its efficacy and safety profile in patients. This guide provides a foundational comparison to aid researchers in the strategic development and evaluation of novel anti-cancer therapies targeting metabolic vulnerabilities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma | Haematologica [haematologica.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 16. medchemexpress.com [medchemexpress.com]
- 17. "Investigating Metformin & Syrosingopine's Synthetic Lethality in PC3 &" by Sophia V. Medeiros [pearl.plymouth.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds PMC [pmc.ncbi.nlm.nih.gov]
- 22. dcaguide.org [dcaguide.org]
- 23. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]



- 24. Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. selleckchem.com [selleckchem.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. researchhub.com [researchhub.com]
- 31. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 32. tumor.informatics.jax.org [tumor.informatics.jax.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of AZD0095 and Other Glycolysis Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854968#head-to-head-comparison-of-azd0095-and-other-glycolysis-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com